5-Methyl-pyridazine-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic compound which is a derivative of pyridazine . Pyridazine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
Esters, like 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, undergo various reactions. They can be prepared from carboxylic acids by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Esters can also be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Scientific Research Applications
Synthesis and Chemical Reactions
Heterocyclic Compound Synthesis : The synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids demonstrates the versatility of pyridazine derivatives in forming complex heterocyclic compounds. These syntheses involve reactions with hydrazine hydrate, showcasing the compound's utility in creating pharmacologically relevant structures (Gein et al., 2009).
Efficient Synthesis Techniques : A general procedure for preparing 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters highlights the chemical reactivity and potential for diversification in synthetic chemistry, leading to moderate to good yields of 2,6-disubstituted derivatives. These processes are crucial for the development of new molecules with potential biological activities (Murphy et al., 2008).
Novel Triazole Derivatives : Research into the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one emphasizes the application of pyridazine derivatives in generating new compounds with diverse biological applications. This work showcases the role of these derivatives in synthesizing complex molecules for potential therapeutic uses (Mottaghinejad & Alibakhshi, 2018).
Antimicrobial Activity : The creation of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and their examination for antimicrobial activity represent a direct application of pyridazine derivatives in medicinal chemistry. This research underlines the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2001).
properties
IUPAC Name |
ethyl 5-methylpyridazine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOIGNZETIAWGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532845 |
Source
|
Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-pyridazine-4-carboxylic acid ethyl ester | |
CAS RN |
92929-53-8 |
Source
|
Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.